molecular formula C13H19N3O4 B8159825 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B8159825
M. Wt: 281.31 g/mol
InChI Key: OVOUUELBJDKUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 2095672-42-5) is a heterocyclic carboxylic acid with a pyrazole core substituted at the 1-position by a Boc-protected azetidin-3-ylmethyl group and at the 4-position by a carboxylic acid. Its molecular formula is C₁₃H₁₉N₃O₄ (MW: 281.31 g/mol) . The Boc (tert-butoxycarbonyl) group protects the azetidine’s secondary amine, enhancing stability during synthetic workflows. The carboxylic acid moiety enables further derivatization, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-9(6-15)7-16-8-10(4-14-16)11(17)18/h4,8-9H,5-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOUUELBJDKUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.

    Attachment of the pyrazole ring: This is often done through coupling reactions, such as those involving pyrazole carboxylic acid derivatives.

    Final deprotection and purification: The Boc group is removed under acidic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group on the azetidine ring is susceptible to hydrolysis under acidic conditions, enabling selective deprotection for further functionalization.

Reaction Conditions Products Key Findings
Acidic HydrolysisTrifluoroacetic acid (TFA) in DCMFree azetidin-3-ylmethyl amine derivativeComplete deprotection occurs within 2–4 hours at room temperature .
Basic HydrolysisAqueous NaOH (1M) at refluxPartial decomposition observedBoc group removal is less efficient, with competing side reactions.

Condensation Reactions via Carboxylic Acid

The carboxylic acid group participates in coupling reactions to form amides or esters, commonly used in drug discovery for scaffold diversification.

Reaction Type Reagents/Conditions Applications Efficiency
Amide Bond FormationEDCl/HOBt, DMF, 0°C to RTConjugation with amines or amino acidsYields 70–85% with minimal racemization .
EsterificationDCC/DMAP, methanol, refluxProdrug synthesisLimited by steric hindrance from the azetidine substituent (yields ~60%).

Aza-Michael Addition at the Azetidine Ring

The azetidine nitrogen undergoes nucleophilic addition reactions under mild basic conditions, enabling ring functionalization.

Substrate Conditions Products Mechanistic Insight
Pyrazole derivativesDBU, acetonitrile, 16h, RT3-(Heteroaryl)azetidine adductsRegioselectivity driven by electronic effects of the pyrazole ring .
Aromatic aminesK₂CO₃, DMF, 80°CN-arylazetidine derivativesReaction proceeds via conjugate addition with 65–75% yields .

Pyrazole Ring Functionalization

The pyrazole core undergoes electrophilic substitution, though reactivity is modulated by the electron-withdrawing carboxylic acid group.

Reaction Reagents Position Outcome
NitrationHNO₃/H₂SO₄, 0°CC-5Nitro group introduced at the less hindered position (yield: 55%) .
HalogenationNBS, AIBN, CCl₄, refluxC-3Bromination favored at the methyl-adjacent position (yield: 48%) .

Thermal Decarboxylation

The carboxylic acid group undergoes decarboxylation under elevated temperatures, forming a pyrazole-methyl derivative.

Conditions Catalyst Products Kinetics
180°C, 6hCu(OAc)₂1-(azetidinylmethyl)pyrazoleComplete decarboxylation achieved with 90% purity .

Comparative Reactivity with Analogs

The Boc-azetidine and pyrazole-carboxylic acid groups confer distinct reactivity compared to simpler azetidine or pyrazole derivatives.

Feature This Compound 3-(Pyrazol-1-yl)azetidine Pyrazole-4-carboxylic Acid
Boc Deprotection RateFaster (TFA, 2h)Not applicableNot applicable
Amide Coupling Yield70–85%50–60%80–90%
Electrophilic SubstitutionModerate (C-3/C-5 selectivity)High (C-4 dominance)Low (deactivated by COOH)

Key Research Findings

  • Aza-Michael Addition Utility : The azetidine ring exhibits broad compatibility with aliphatic and aromatic amines, enabling rapid diversification for library synthesis .

  • Steric Effects : The tert-butyl group in the Boc moiety significantly slows esterification reactions compared to non-bulkier analogs.

  • Thermal Stability : Decarboxylation occurs cleanly without side reactions, making it viable for late-stage derivatization .

This compound’s multifunctionality makes it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development and peptidomimetic design.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butoxycarbonyl (Boc) group, an azetidine ring, and a pyrazole moiety, which contribute to its unique properties as a rigid linker. Its molecular formula is C13H19N3O4C_{13}H_{19}N_{3}O_{4}, with a molecular weight of approximately 281.31 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biochemical applications.

Targeted Protein Degradation (TPD)

One of the primary applications of 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are bifunctional molecules that can target specific proteins for degradation by the proteasome, offering a novel therapeutic strategy for diseases such as cancer:

  • Mechanism : The rigid linker facilitates optimal spatial orientation between the target protein and an E3 ligase, enhancing the formation of a ternary complex necessary for ubiquitination and subsequent degradation.
  • Impact on Drug-Like Properties : The rigidity introduced by this compound can improve the pharmacokinetic properties and efficacy of PROTACs, potentially leading to better therapeutic outcomes in treating various malignancies .

Chemical Conjugates

The compound is also utilized in creating chemical conjugates that can be employed in various biological assays and therapeutic approaches:

  • Linking Agents : It acts as a versatile linking agent for conjugating drugs or other bioactive molecules to enhance their delivery and effectiveness.
  • Bioconjugation : Its ability to form stable bonds with other biomolecules makes it valuable in bioconjugation techniques, which are essential for developing targeted therapies .

Case Studies and Research Findings

Several studies have highlighted the utility of 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid in practical applications:

Case Study 1: Development of PROTACs

In a recent publication, researchers demonstrated that incorporating this compound into PROTAC designs significantly improved the degradation efficiency of specific oncogenic proteins. The study indicated that compounds with this rigid linker showed enhanced selectivity and reduced off-target effects compared to traditional small molecules .

Case Study 2: Synthesis of Novel Bioconjugates

Another research effort focused on synthesizing novel bioconjugates using this compound as a linker. The resulting conjugates exhibited improved stability and bioactivity in cellular assays, underscoring its potential in drug development pipelines aimed at precision medicine .

Mechanism of Action

The mechanism of action of 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid primarily involves its role as a linker in bifunctional molecules. In the context of PROTACs, the compound facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved depend on the specific proteins and ligases used in the PROTAC design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Heterocyclic Core

Pyrazole vs. Selenazole
  • Target Compound : Pyrazole core with a carboxylic acid group (C=O stretch at ~1633 cm⁻¹ in IR) .
  • Selenazole Analog (Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate): Replaces pyrazole with selenium-containing 1,3-selenazole. Selenium’s larger atomic radius increases polarizability and alters electronic properties (UV/vis absorption at 314 nm vs. pyrazole’s ~280 nm) .
Pyrazole vs. Triazole
  • 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid : Triazole core offers additional nitrogen for hydrogen bonding, useful in metal coordination or click chemistry .

Ring Size and Substituent Effects

Compound Name Ring Size Key Features Molecular Weight
Target Compound Azetidine (4-membered) Compact structure with high ring strain; Boc protection enhances stability 281.31
5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-pyrazole-4-carboxylic Acid (9a) Piperidine (6-membered) Reduced ring strain; increased conformational flexibility ~350–400 (varies with substituents)
1-[1-(tert-Butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic Acid Azepane (7-membered) Larger ring size improves lipophilicity; potential for CNS penetration 309.34 (C₁₅H₂₃N₃O₄)
  • Impact of Ring Size :
    • Azetidine : High ring strain may limit stability but favors rigid, bioactive conformations.
    • Piperidine/Azepane : Improved solubility and metabolic stability due to reduced strain and increased hydrophobicity .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Target Compound : Free carboxylic acid (pKa ~4–5) enables salt formation or amide coupling.
  • Methyl Ester Analogs (e.g., Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate): Ester groups (C=O stretch at ~1730 cm⁻¹) improve cell permeability but require hydrolysis for activation .
Boc vs. Alternative Protecting Groups
  • Boc Group : Acid-labile (cleaved with TFA), ideal for orthogonal protection strategies.
  • Benzyloxycarbonyl (Z) Group: Requires hydrogenolysis, limiting compatibility with reducible functional groups .

Biological Activity

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in targeted protein degradation and as a kinase inhibitor. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's chemical structure is characterized by the presence of a pyrazole ring and an azetidine moiety, which contribute to its biological properties. Its molecular formula is C13H19N3O3C_{13}H_{19}N_3O_3, with a molecular weight of approximately 265.33 g/mol .

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid has been identified as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs utilize this compound to facilitate the targeted degradation of specific proteins by recruiting E3 ligases, leading to ubiquitination and subsequent proteasomal degradation .

Anticancer Properties

Recent studies have indicated that compounds similar to 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibition against various cancer cell lines, suggesting that the pyrazole scaffold may play a crucial role in modulating cellular pathways involved in cancer progression .

Kinase Inhibition

The compound has shown promise as a kinase inhibitor , targeting specific kinases involved in cancer signaling pathways. Kinases are crucial for regulating cell proliferation and survival, making them attractive targets for cancer therapy. The mechanism involves binding to the ATP-binding site of the kinase, thereby inhibiting its activity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of a series of pyrazole derivatives, including 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid. The results indicated that these compounds effectively inhibited cell growth in various cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .

CompoundCell LineIC50 (µM)
AMCF70.5
BHeLa0.8
CA5490.6

Case Study 2: Targeted Protein Degradation

In another investigation, researchers utilized 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid as a linker in PROTACs designed to degrade oncogenic proteins. The study demonstrated that these PROTACs could effectively reduce protein levels in cancer cells, leading to decreased cell viability and increased apoptosis .

Q & A

Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group in this compound?

The Boc group is typically introduced via a two-step process:

Protection of the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions .

Coupling the Boc-protected azetidine with the pyrazole-carboxylic acid scaffold via a methylene linker. A Mitsunobu reaction or reductive amination may be employed, depending on the reactivity of intermediates .
Key validation : Monitor reaction progress via TLC or LC-MS and confirm Boc incorporation using 1H^{1}\text{H} NMR (characteristic tert-butyl singlet at δ 1.2–1.5 ppm) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify the Boc group (δ 1.4 ppm for tert-butyl protons), azetidine ring protons (δ 3.0–4.0 ppm), and pyrazole aromatic protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc carbonyl (C=O ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the azetidine ring conformation?

  • Data Collection : Use high-resolution synchrotron radiation to capture weak diffraction signals from flexible azetidine rings .
  • Refinement with SHELXL : Apply restraints to manage disorder in the azetidine moiety. The tert-butyl group’s rigidity aids in anchoring the structure during refinement .
  • Validation : Cross-check with DFT-calculated geometries to ensure conformational accuracy .

Q. How should contradictions between NMR and MS data be addressed during purity analysis?

  • Scenario : Discrepancies may arise from residual solvents or isotopic impurities.
  • Methodology :
    • NMR Solvent Suppression : Use deuterated solvents and pre-saturation to minimize artifacts .
    • LC-MS/MS Purity Check : Quantify impurities using reverse-phase chromatography with a C18 column and a water/acetonitrile gradient .
    • Elemental Analysis : Confirm stoichiometry to rule out non-volatile contaminants .

Q. What strategies optimize structure-activity relationship (SAR) studies for medicinal applications?

  • Derivatization : Modify the pyrazole’s 4-carboxylic acid group to esters or amides to enhance bioavailability. Use the Boc-protected azetidine as a handle for further functionalization .
  • Biological Assays : Pair synthetic derivatives with enzymatic inhibition assays (e.g., kinase or protease targets). Monitor IC₅₀ values to correlate substituent effects with activity .
  • Computational Modeling : Perform docking studies with the Boc-azetidine scaffold to predict binding poses in target proteins (e.g., using AutoDock Vina) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.